molecular formula C13H19N3O3S B1668830 (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 103296-32-8

(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No. B1668830
CAS RN: 103296-32-8
M. Wt: 297.38 g/mol
InChI Key: IIVPIDBZUUAWTF-BXKDBHETSA-N
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Description

Cefepime related compound E

Scientific Research Applications

I have conducted a search on the scientific research applications of NMP-ACA (Cefepime Impurity), also known as “NMP-ACA” or “Cefepime amine derivative” or “(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate”. Here is a comprehensive analysis focusing on the unique applications that have been identified:

Impurity Analysis and Quantification

NMP-ACA serves as an impurity standard in the analysis of cefepime, a β-lactam antibiotic. It is used to determine the presence and quantity of N-methylpyrrolidine (NMP), which is the principal hydrolysis product of cefepime hydrochloride .

Metabolic Pathway Investigation

As a synthetic metabolite, NMP-ACA offers researchers a valuable tool to explore the metabolic fate of cefepime . This can help in uncovering novel metabolites or identifying any potential toxicological concerns associated with the formation of this impurity.

Thermal Desorption – Ion Mobility Spectrometry (TD-IMS)

NMP-ACA can be analyzed using TD-IMS, which is capable of rapidly extracting NMP from cefepime at 80 °C without causing thermal degradation .

Mechanism of Action

Target of Action

NMP-ACA, also known as Cefepime amine derivative, is an impurity of Cefepime , a broad-spectrum fourth-generation cephalosporin . Cefepime primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of peptidoglycan layer synthesis in bacterial cell walls . By binding to these proteins, Cefepime inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Mode of Action

The mode of action of NMP-ACA is expected to be similar to that of Cefepime, given that it is an impurity of Cefepime . Cefepime disrupts bacterial cell walls by binding and inhibiting PBPs . This inhibition prevents the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventually bacterial cell lysis .

Biochemical Pathways

Cefepime acts on the bacterial cell wall synthesis pathway by inhibiting PBPs . This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall .

Pharmacokinetics

Cefepime, the parent compound, is known to be widely distributed in biological fluids and tissues, with an average volume of distribution of 02 L/kg in healthy adults with normal renal function . About 85% of the Cefepime dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of Cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability .

Result of Action

Cefepime’s action on PBPs leads to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .

Action Environment

The action of NMP-ACA, like that of Cefepime, may be influenced by various environmental factors. For instance, the thermal desorption approach has been shown to be capable of rapidly extracting NMP from Cefepime at 80 °C without causing thermal degradation of Cefepime . This suggests that temperature could influence the stability and efficacy of NMP-ACA.

properties

IUPAC Name

(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVPIDBZUUAWTF-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145769
Record name 7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

CAS RN

103296-32-8
Record name Cefepime related compound E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103296328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Reactant of Route 2
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Reactant of Route 3
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Reactant of Route 4
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Reactant of Route 5
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Reactant of Route 6
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

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